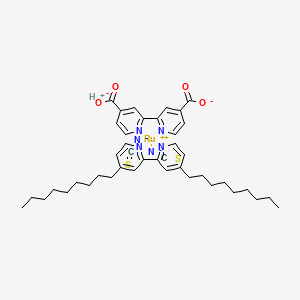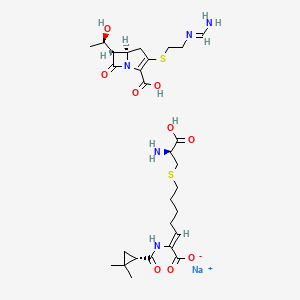![molecular formula C18H24N2O2 B13142501 1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)
1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)ethanone is a complex organic compound with a unique spiro structure. This compound is characterized by its fused indole and piperidine rings, which are connected through a spiro linkage to a furan ring. The presence of these heterocyclic structures imparts significant chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and piperidine precursors, followed by their fusion through a spiro linkage. The final step involves the introduction of the furan ring under controlled conditions. Common reagents used in these reactions include ethyl halides, furan derivatives, and various catalysts to facilitate the spiro linkage formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)ethanone has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)ethanone involves its interaction with specific molecular targets. The compound’s spiro structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can influence various cellular pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)methanone
- **1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)propanone
Uniqueness
Compared to similar compounds, 1-(1’-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4’-piperidine]-5-yl)ethanone stands out due to its specific spiro linkage and the presence of the ethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H24N2O2 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone |
InChI |
InChI=1S/C18H24N2O2/c1-3-19-8-5-18(6-9-19)12-22-17-10-14-4-7-20(13(2)21)16(14)11-15(17)18/h10-11H,3-9,12H2,1-2H3 |
InChI-Schlüssel |
MGYHAEUHDZSXNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC2(CC1)COC3=C2C=C4C(=C3)CCN4C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B13142421.png)
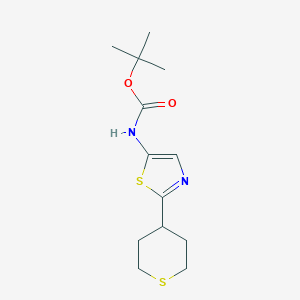
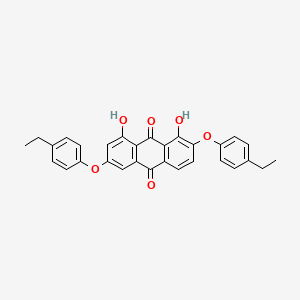
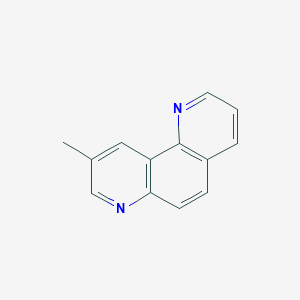
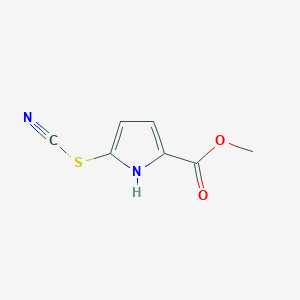
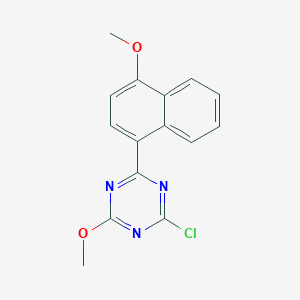
![Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B13142452.png)
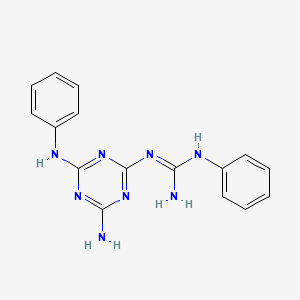
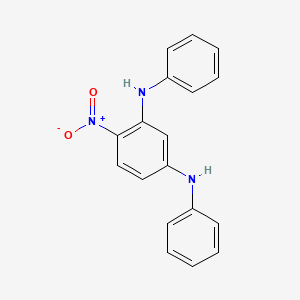
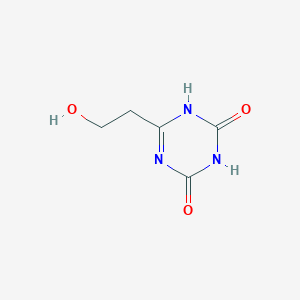
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)
![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
